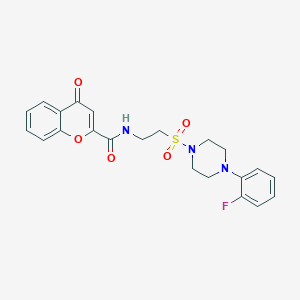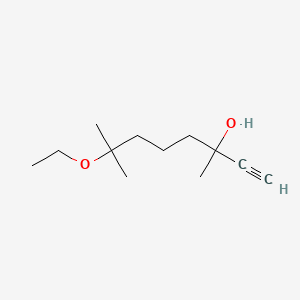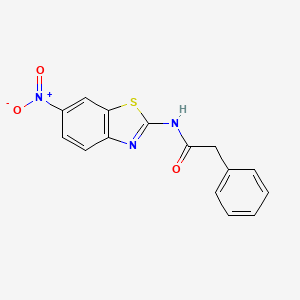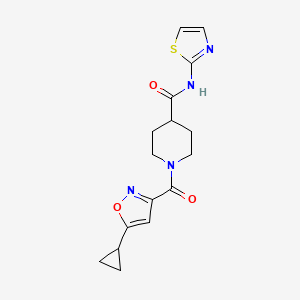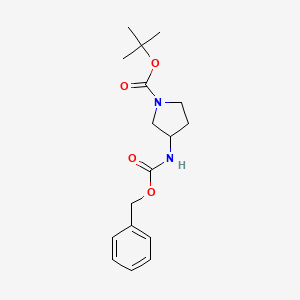
1-Boc-3-Cbz-Aminopyrrolidine
Vue d'ensemble
Description
1-Boc-3-Cbz-Aminopyrrolidine, also known as 4-(tert-Butoxycarbonyl)-2-(carboxybenzylamino)pyrrolidine, is a compound that has been extensively studied in scientific research. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular formula of 1-Boc-3-Cbz-Aminopyrrolidine is C17H24N2O4 . Its molecular weight is 320.384 Da .Physical And Chemical Properties Analysis
The boiling point of 1-Boc-3-Cbz-Aminopyrrolidine is 458.5°C at 760 mmHg . Its molecular weight is 320.39 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Field: Organic Chemistry and Biochemistry
1-Boc-3-Cbz-Aminopyrrolidine is specifically used to protect amines during solid-phase peptide synthesis. In this context, it serves as a crucial building block for creating peptides. The Boc (tert-butoxycarbonyl) protecting group shields the amine functionality, allowing sequential amino acid coupling reactions. Researchers can efficiently assemble complex peptide sequences using this compound as a starting point .
Organic Synthesis
Field: Synthetic Chemistry
1-Boc-3-Cbz-Aminopyrrolidine is an essential raw material and intermediate in organic synthesis. Its versatile reactivity makes it valuable for constructing various organic molecules. Chemists utilize it to create diverse compounds, including pharmaceuticals, agrochemicals, and dyestuffs. The Boc group provides stability during reactions, facilitating the formation of complex structures .
Histamine Receptor Antagonists
Field: Medicinal Chemistry
Researchers have explored 1-Boc-3-Cbz-Aminopyrrolidine derivatives as potential histamine receptor antagonists. These compounds may exhibit activity against histamine H3 receptors. By modifying the pyrrolidine-3-yl-N-methylbenzamide moiety, scientists aim to develop novel drugs for conditions related to histamine dysregulation .
Descarboxamide Analog Preparation
Field: Drug Discovery
1-Boc-3-Cbz-Aminopyrrolidine serves as a precursor for descarboxamide analogs. These analogs can be further modified to explore their biological activity. Researchers investigate their potential as therapeutic agents, targeting specific biological pathways or receptors .
Na-Methylated Analog Synthesis
Field: Chemical Biology
Na-methylated analogs of 4-N-(Nω-nitro-L-argininyl)-trans-4-amino-L-proline amide can be prepared using 1-Boc-3-Cbz-Aminopyrrolidine. These analogs may find applications in studies related to nitric oxide synthase inhibition or other biochemical processes .
Real-Time PCR Applications
Field: Molecular Biology
1-Boc-3-Cbz-Aminopyrrolidine has been employed in real-time polymerase chain reaction (PCR) experiments. Although specific details on the methods and technical parameters are not readily available, its use in molecular biology research highlights its versatility in various laboratory techniques .
Safety And Hazards
1-Boc-3-Cbz-Aminopyrrolidine may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Use of protective gloves, protective clothing, eye protection, and face protection is recommended .
Propriétés
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSYDQGCKDPQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-Cbz-Aminopyrrolidine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)
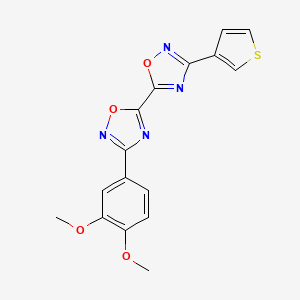
![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)
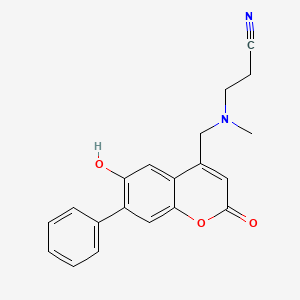
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2419838.png)

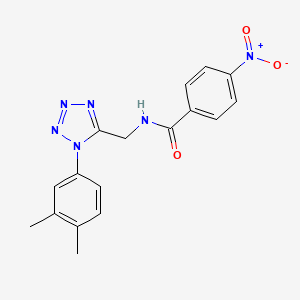
![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)
![N-(4-chloro-3-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2419845.png)
